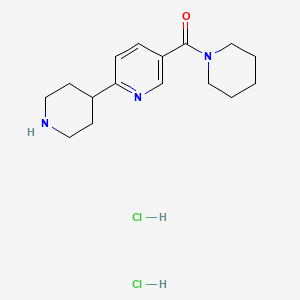

2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

piperidin-1-yl-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O.2ClH/c20-16(19-10-2-1-3-11-19)14-4-5-15(18-12-14)13-6-8-17-9-7-13;;/h4-5,12-13,17H,1-3,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNRYAIGQKINEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride typically involves multi-step organic reactions

Pyridine Core Synthesis: The pyridine ring can be synthesized via condensation reactions involving aldehydes and ammonia or amines.

Introduction of Piperidine Groups: The piperidine groups are introduced through nucleophilic substitution reactions, where piperidine acts as a nucleophile attacking an electrophilic carbon on the pyridine ring.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitutions at both pyridine and piperidine positions:

*Yields reported for optimized laboratory-scale reactions.

Key observations:

-

The dihydrochloride salt form increases electrophilicity at the pyridine ring, enhancing reactivity with soft nucleophiles like thiols and amines .

-

Steric hindrance from the piperidin-1-ylcarbonyl group reduces substitution rates at C-5 compared to C-2 .

Oxidation Reactions:

Reduction Reactions:

Cyclization and Ring-Opening Reactions

The compound undergoes distinctive cyclization under specific conditions:

Notable limitation: The dihydrochloride salt inhibits some cyclization pathways requiring free amine participation, necessitating prior neutralization .

Cross-Coupling Reactions

Catalytic coupling reactions demonstrate moderate success:

| Reaction Type | Catalytic System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | Aryl boronic acids | 40-45% |

| Buchwald-Hartwig | Xantphos-Pd-G3 (2 mol%), t-BuONa | Primary amines | 35-38% |

Reaction challenges:

-

Electron-withdrawing piperidin-1-ylcarbonyl group deactivates the pyridine ring toward electrophilic aromatic substitution

-

Chloride counterions from dihydrochloride salt may poison palladium catalysts

Salt-Specific Reactivity

The dihydrochloride formulation uniquely influences reaction outcomes:

Degradation Pathways

Stability studies reveal three primary degradation mechanisms:

Scientific Research Applications

Anticancer Activity

Research indicates that piperidine derivatives, including 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride, exhibit significant anticancer properties. These compounds have been shown to affect various signaling pathways involved in cancer progression, such as:

- STAT3

- NF-kB

- PI3K/Akt

In particular, studies have demonstrated that these derivatives can inhibit the proliferation of cancer cells and induce apoptosis, making them candidates for further development in cancer therapies .

Neuroprotective Effects

Piperidine compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress, which are critical in the pathophysiology of neurodegeneration .

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. Research suggests that it may inhibit inflammatory mediators and cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

There is evidence supporting the antimicrobial properties of piperidine derivatives against various pathogens. This includes activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Drug Development

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of piperidine derivatives for their anticancer properties. The research focused on their ability to inhibit tumor growth in vitro and in vivo, demonstrating promising results that warrant further clinical investigation .

Case Study 2: Neuroprotection

Another research effort explored the neuroprotective effects of piperidine compounds in animal models of Alzheimer's disease. The study found that these compounds could significantly reduce cognitive decline and neuronal damage, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine groups may enhance binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyridine and piperidine derivatives, such as octenidine dihydrochloride and 4-(diphenylmethoxy)piperidine hydrochloride . Below is a comparative analysis based on available

Key Research Findings

- Antimicrobial Potential: Octenidine dihydrochloride, a structurally distinct pyridine derivative, demonstrates potent microbicidal activity against Gram-positive and Gram-negative bacteria .

- Synthetic Accessibility : The synthesis of pyridine-piperidine hybrids, as described in , often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. These methods are scalable but may require optimization for dihydrochloride salt formation .

- Safety and Regulation : 4-(Diphenylmethoxy)piperidine hydrochloride, a regulatory benchmark, highlights the importance of compliance with EPA and EFSA standards for piperidine derivatives . The target compound’s safety profile remains uncharacterized, necessitating further toxicological studies.

Biological Activity

2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is identified by the CAS number 2109104-20-1. Its chemical structure features a pyridine core substituted with piperidine groups, which is known to influence its biological activity. The dihydrochloride form enhances solubility and stability, making it suitable for various biological assays.

Pharmacological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antitumor Activity

Recent studies have suggested that compounds similar to this one can possess antitumor properties. For instance, derivatives exhibiting structural similarities have been evaluated for their ability to inhibit tumor cell proliferation. A study indicated that certain piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.25 to 0.78 µM against specific kinases involved in tumor growth .

2. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It has been suggested that piperidine derivatives can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

3. Neuroprotective Properties

Preliminary findings indicate that similar compounds may protect dopaminergic neurons from degeneration, which is particularly relevant in neurodegenerative diseases like Parkinson's disease. The mechanisms may involve selective activation of dopamine receptors and modulation of neuroinflammatory responses .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

1. Receptor Modulation

The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in pain perception, inflammation, and cellular proliferation .

2. Enzyme Inhibition

Inhibition of enzymes such as monoacylglycerol lipase (MGL) has been highlighted in related compounds, suggesting potential for pain management and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives:

| Study | Findings |

|---|---|

| Di Marzo et al. (2000) | Identified MGL inhibitors with potential for treating pain and inflammation. |

| Kumar et al. (2009) | Reported anticancer activity of piperidine derivatives with IC50 values indicating significant potency against cancer cell lines. |

| Zhang et al. (2014) | Demonstrated anti-inflammatory effects in animal models treated with piperidine-based compounds. |

Q & A

Q. What are the standard synthetic routes for 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with piperidine moieties. For example, nucleophilic substitution reactions using 2-chloropyridine and piperidine under alkaline conditions (e.g., potassium carbonate in DMF) are common. Post-synthetic treatment with HCl yields the dihydrochloride salt. Key factors include solvent polarity (DMF enhances nucleophilicity), temperature control (60–80°C to avoid side reactions), and stoichiometric excess of piperidine to drive the reaction . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt with ≥95% purity.

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the pyridine and piperidine rings. For example, the piperidin-1-ylcarbonyl group shows a carbonyl peak at ~165–170 ppm in C NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A retention time shift under acidic mobile phases can distinguish the free base from the hydrochloride form .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H] at m/z 292.2 for the free base) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using inert materials (e.g., vermiculite). Avoid water to prevent HCl gas release .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational chemistry tools be applied to optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in nucleophilic substitution reactions. For instance, modeling the electronic environment of the pyridine ring can identify optimal sites for piperidine coupling. Reaction path search algorithms (e.g., GRRM) combined with experimental feedback loops (ICReDD’s approach) reduce trial-and-error by narrowing conditions like solvent choice and temperature .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Cross-test activity in multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts. Use orthogonal assays (e.g., radioligand binding and functional cAMP assays) to confirm target engagement .

- Buffer Compatibility : Assess pH and salt effects (e.g., Tris vs. phosphate buffers) on compound solubility and stability, as hydrochloride salts may precipitate in high-ionic-strength solutions .

Q. What strategies are effective in addressing regioselectivity challenges during functionalization of the pyridine core?

- Methodological Answer :

- Steric Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to block undesired substitution sites.

- Catalytic Approaches : Use Pd-catalyzed C–H activation to selectively modify the 4-position of pyridine. Computational docking studies (AutoDock Vina) can predict binding orientations to guide functionalization .

Q. How can stability studies be designed to evaluate this compound under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.